4-methoxy-N-(4-pentylphenyl)benzamide
Description
4-Methoxy-N-(4-pentylphenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzamide ring and a pentylphenyl substituent attached via the amide nitrogen. This compound belongs to a broader class of aromatic amides, which are widely studied for their structural versatility and applications in medicinal chemistry, material science, and catalysis. The methoxy group enhances lipophilicity and may influence electronic properties, while the pentylphenyl chain contributes to steric bulk and hydrophobic interactions.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
UADKAWBUIQOFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methoxy-N-(4-pentylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-pentylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methoxy-N-(4-pentylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Methoxy-N-(4-pentylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-pentylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The pentyl chain in 4-methoxy-N-(4-pentylphenyl)benzamide likely confers higher logP (~3.5) compared to shorter-chain analogs (e.g., methyl or acetyl derivatives). Thiazole-containing analogs (logP ~2.66) exhibit reduced hydrophobicity due to polar heteroatoms .
Methoxy groups (-OCH₃) act as electron donors, enhancing resonance stabilization .
Steric Influence : Bulky substituents like the pentyl chain may hinder intermolecular interactions, impacting crystallinity or biological target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
